molecular formula C16H23NO B8110345 3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]

3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]

Cat. No.: B8110345
M. Wt: 245.36 g/mol
InChI Key: QXWUCDJEYHHTQJ-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine] is a spirocyclic compound featuring a fused indene-piperidine system. The ethoxy group at position 3 and methyl substituent at position 5 contribute to its unique physicochemical properties. Spiro compounds like this are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity and metabolic stability in drug candidates .

Properties

IUPAC Name

1-ethoxy-6-methylspiro[1,2-dihydroindene-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-3-18-15-11-16(6-8-17-9-7-16)14-5-4-12(2)10-13(14)15/h4-5,10,15,17H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWUCDJEYHHTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2(CCNCC2)C3=C1C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the indene or piperidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmacological activities.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which 3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] exerts its effects is not fully understood. its interactions with biological molecules likely involve binding to specific receptors or enzymes, influencing various molecular pathways. The spirocyclic structure may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Weight Key Functional Features
3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine] 3-ethoxy, 5-methyl 231.32 (calc.) Ethoxy enhances lipophilicity; methyl stabilizes conformation
6-Chloro-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine] 6-chloro, 5-methyl 235.75 Chloro group increases electrophilicity; higher acute toxicity (H302)
5-Methoxy-(3R)-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine] 5-methoxy, 3R-hydroxy ~247.3 (calc.) Hydroxy group improves solubility; moderate renin binding affinity
tert-Butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate 5-methyl, 1'-tert-butyl carboxylate 273.39 Carboxylate acts as a protecting group; used in intermediate synthesis
5-Bromo-spiro[indene-1,4'-piperidine] 5-bromo 294.16 Bromo enables cross-coupling reactions; used in PET tracer development

Biological Activity

3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine] (CAS Number: 1422063-20-4) is a spiro compound characterized by its unique bicyclic structure, which has garnered interest in various fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

  • Molecular Formula : C₁₆H₂₃NO
  • Molecular Weight : 245.36 g/mol
  • Structure : The compound features a spiro configuration that connects an indene moiety with a piperidine ring, contributing to its unique biological properties.

Research indicates that compounds similar to 3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine] may interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. The spiro structure can influence the binding affinity and selectivity towards specific receptors, which is crucial for their pharmacological effects.

Antinociceptive Effects

Studies have demonstrated that spiropiperidine derivatives exhibit significant antinociceptive (pain-relieving) properties. For instance, compounds targeting delta opioid receptors (DORs) have shown efficacy in reducing pain responses in animal models. This suggests that 3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine] may also possess similar analgesic properties.

Study Findings
Quock et al. (1999)Demonstrated DOR activation leading to analgesia in inflammatory pain models.
Kieffer & Gaveriaux-Ruff (2002)Highlighted the role of DORs in mediating analgesia without the abuse potential associated with mu opioid receptors.

Neuroprotective Properties

Emerging research suggests potential neuroprotective effects for this compound. Neuroprotection may arise from its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Synthesis and Derivatives

The synthesis of 3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine] typically involves the reaction of indene derivatives with piperidine under acidic conditions. This method allows for the introduction of functional groups that can enhance biological activity.

Synthetic Route Overview

  • Starting Materials : Indene derivative and piperidine.
  • Catalyst : Methanesulfonic acid.
  • Conditions : Reflux in methanol.
  • Yield : Varies based on reaction conditions but generally high for optimized processes.

Case Study 1: Analgesic Activity

In a study involving various spiropiperidine derivatives, it was found that modifications at the 5-position significantly influenced their analgesic activity. The presence of an ethoxy group at this position enhanced binding affinity to DORs.

Case Study 2: Neuroprotection

Another investigation assessed the neuroprotective effects of similar compounds in models of oxidative stress. Results indicated that these compounds could reduce cell death in neuronal cultures exposed to neurotoxic agents.

Q & A

Q. Advanced

  • Substituent variation : Replace the ethoxy group with methoxy or halogenated analogs to assess electronic effects on bioactivity .
  • Spiro-ring modification : Introduce heteroatoms (e.g., sulfur) into the piperidine ring to alter conformational flexibility .
  • Computational modeling : Use density functional theory (DFT) to predict steric/electronic interactions and guide synthetic priorities .

What computational tools can expedite reaction design for novel derivatives?

Advanced
Quantum chemical calculations (e.g., Gaussian or ORCA) enable reaction path searches and transition-state analysis . Machine learning (ML) platforms, integrated with COMSOL Multiphysics, simulate reaction kinetics and optimize parameters like temperature and catalyst loading . Virtual screening (e.g., AutoDock) predicts binding affinities for target proteins, prioritizing derivatives for synthesis .

How should researchers address contradictions in experimental data (e.g., inconsistent yields or by-products)?

Q. Advanced

  • Statistical analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., solvent, catalyst) affecting yield .
  • By-product characterization : Use LC-MS or X-ray crystallography to identify impurities and refine purification protocols .
  • Replication : Repeat reactions under controlled conditions (e.g., inert atmosphere) to confirm reproducibility .

What purification methods are recommended for isolating high-purity spirocyclic compounds?

Basic
Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates diastereomers . Recrystallization from ethanol or acetonitrile improves purity for crystalline derivatives . For polar by-products, use reverse-phase HPLC with a C18 column and water/acetonitrile mobile phase .

How can the reactivity of the ethoxy group be leveraged for further functionalization?

Q. Advanced

  • Nucleophilic substitution : Replace the ethoxy group with amines or thiols under acidic conditions (e.g., HCl in dioxane) .
  • Oxidation : Convert ethoxy to carbonyl groups using Jones reagent or KMnO₄, enabling ketone-based conjugates .
  • Protection/deprotection : Use TMSCl to protect hydroxyl intermediates during multi-step syntheses .

What methodologies support pharmacological profiling of this compound?

Q. Advanced

  • In vitro assays : Screen for kinase inhibition (e.g., ATP-binding assays) or GPCR activity using fluorescence polarization .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Toxicity prediction : Apply QSAR models (e.g., TOPKAT) to estimate hepatotoxicity and mutagenicity .

How can green chemistry principles be integrated into its synthesis?

Q. Advanced

  • Solvent selection : Replace toluene with cyclopentyl methyl ether (CPME), a biodegradable alternative .
  • Catalyst recycling : Use magnetic nanoparticle-supported Pd catalysts for easy recovery and reuse .
  • Energy efficiency : Adopt microwave or flow-chemistry systems to reduce reaction time and waste .

What frameworks ensure robust data management and reproducibility in studies?

Q. Advanced

  • Electronic lab notebooks (ELNs) : Track experimental parameters (e.g., stoichiometry, temperature) digitally .
  • FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via standardized metadata .
  • Collaborative platforms : Use cloud-based tools (e.g., Benchling) for real-time data sharing and peer validation .

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